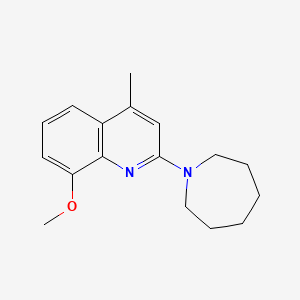
2-(1-azepanyl)-8-methoxy-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-azepanyl)-8-methoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as azepanone quinoline and has a molecular formula of C17H21NO.
科学研究应用
2-(1-azepanyl)-8-methoxy-4-methylquinoline has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In anti-inflammatory research, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In anti-cancer research, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In anti-microbial research, it has been found to have activity against various bacteria and fungi.
作用机制
The mechanism of action of 2-(1-azepanyl)-8-methoxy-4-methylquinoline is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in inflammation and the induction of apoptosis in cancer cells. It has also been suggested that this compound may have an effect on the cell membrane, leading to changes in cell signaling and gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been found to have an effect on the cell cycle, leading to cell cycle arrest in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2-(1-azepanyl)-8-methoxy-4-methylquinoline in lab experiments is its potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 2-(1-azepanyl)-8-methoxy-4-methylquinoline. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects and potential therapeutic applications. Finally, the development of more soluble derivatives of this compound may lead to improved bioavailability and efficacy.
合成方法
The synthesis of 2-(1-azepanyl)-8-methoxy-4-methylquinoline involves the reaction of 8-methoxy-4-methylquinoline with 1-azepanone in the presence of a catalyst. The reaction occurs through a nucleophilic substitution mechanism, where the oxygen atom of the 1-azepanone attacks the carbon atom of the 8-methoxy-4-methylquinoline. The resulting product is then purified using column chromatography to obtain pure this compound.
属性
IUPAC Name |
2-(azepan-1-yl)-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-13-12-16(19-10-5-3-4-6-11-19)18-17-14(13)8-7-9-15(17)20-2/h7-9,12H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIHQGNSDYSUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199981 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


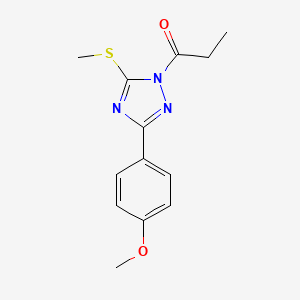
![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)
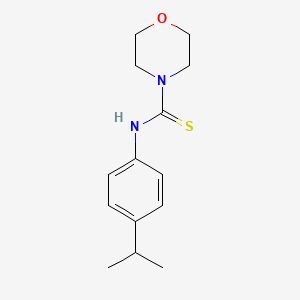
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5705026.png)
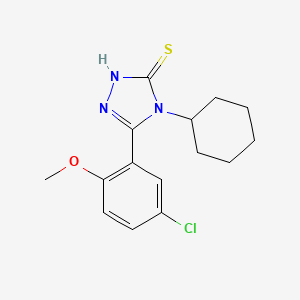
methanone](/img/structure/B5705045.png)
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)


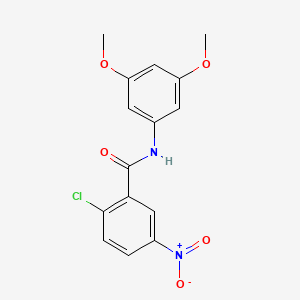
![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)